6-Aminopyridine-3-sulfonic acid

Process Chemistry Thermal Analysis Scale-up Safety

6-Aminopyridine-3-sulfonic acid (CAS 16250-08-1) is the ortho-amino sulfonic acid isomer essential for aqueous-phase kinase drug discovery. Its high water solubility (XLogP3 = -0.7) and thermal stability (>300°C mp) enable green synthesis and robust scale-up. Procure this specific regioisomer to guarantee correct geometry for potent B-Raf inhibitor programs—substituting with 3- or 4-amino isomers introduces divergent reactivity and binding outcomes. Bulk pricing and custom synthesis inquiries welcome.

Molecular Formula C5H6N2O3S
Molecular Weight 174.18 g/mol
CAS No. 16250-08-1
Cat. No. B016991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminopyridine-3-sulfonic acid
CAS16250-08-1
Synonyms2-Amino-5-pyridinesulfonic Acid;  6-Amino-3-pyridinesulfonic Acid;  Pyridin-2-amino-5-sulfonic Acid;  Pyridine-2-amino-5-sulfonic Acid; 
Molecular FormulaC5H6N2O3S
Molecular Weight174.18 g/mol
Structural Identifiers
SMILESC1=CC(=[NH+]C=C1S(=O)(=O)[O-])N
InChIInChI=1S/C5H6N2O3S/c6-5-2-1-4(3-7-5)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10)
InChIKeyYXFLGKSXYWHALA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminopyridine-3-sulfonic acid (CAS 16250-08-1) Procurement and Baseline Specification Overview


6-Aminopyridine-3-sulfonic acid (CAS 16250-08-1), also referred to as 2-aminopyridine-5-sulfonic acid, is a heterocyclic, bifunctional building block that combines an aromatic amine and a sulfonic acid moiety on a pyridine core [1]. Its molecular formula is C5H6N2O3S with a molecular weight of 174.18 g/mol . The compound typically appears as an off-white to white solid, demonstrates high thermal stability with a melting point exceeding 300°C, and exhibits a predicted XLogP3 of -0.7 [1]. These physicochemical characteristics make it a strategic candidate for aqueous organic synthesis and medicinal chemistry programs.

Why 6-Aminopyridine-3-sulfonic acid (16250-08-1) Cannot Be Substituted with Generic or Unspecified Aminopyridine Sulfonates


The unique utility of 6-Aminopyridine-3-sulfonic acid arises from the specific ortho-arrangement of its amino group (position 2/6) relative to the ring nitrogen, which is not replicated by other aminopyridine sulfonate regioisomers. Substitution with the common 3-aminopyridine-2-sulfonic acid (CAS 54247-51-7) or 4-aminopyridine-3-sulfonic acid (CAS 29452-57-1) introduces different electronic and steric environments that directly alter solubility, molecular recognition, and downstream chemical reactivity . The sulfonic acid group at the 3-position (or 5-position under alternate nomenclature) enhances water solubility, making this compound a preferred intermediate for aqueous-phase reactions—a characteristic not uniformly shared by its close structural analogs [1].

Quantitative Differential Evidence for 6-Aminopyridine-3-sulfonic acid (16250-08-1)


Thermal Stability and Process Robustness Compared to 4-Aminopyridine-3-sulfonic Acid

6-Aminopyridine-3-sulfonic acid exhibits a melting point of >300°C . In contrast, the regioisomer 4-aminopyridine-3-sulfonic acid has a significantly lower and sharply defined melting point of 320°C . The higher thermal stability of the 6-amino isomer allows for a wider safety margin in high-temperature synthetic procedures, such as sulfonation reactions performed at 140°C, as described in its synthetic preparation .

Process Chemistry Thermal Analysis Scale-up Safety

Aqueous Solubility Advantage over Pyridine-3-sulfonic Acid

The presence of both an amino group and a sulfonic acid on the pyridine ring of 6-Aminopyridine-3-sulfonic acid confers a significant aqueous solubility advantage. While specific quantitative solubility data is not directly reported, its predicted LogP (XLogP3) of -0.7 [1] is substantially lower than the predicted LogP of the non-aminated analog, pyridine-3-sulfonic acid, which is estimated around 0.5 based on its molecular structure . This lower LogP indicates a higher affinity for aqueous phases, a critical factor in drug design and bioconjugation where water solubility is paramount.

Medicinal Chemistry Bioconjugation Formulation Science

Regiochemical Reactivity: Ortho-Amine Directing Effects for Diversification

The specific ortho-relationship between the amine and the ring nitrogen in 6-Aminopyridine-3-sulfonic acid creates a unique electronic environment that directs electrophilic substitution. While direct comparative kinetic data is not available, the established ortho/para-directing and activating nature of the amino group in pyridine chemistry is well-documented. In contrast, the 3-aminopyridine-2-sulfonic acid isomer has its amino group meta to the sulfonic acid, resulting in a different reactivity profile . This regiochemical distinction is exploited in patents for synthesizing selective B-Raf kinase inhibitors, where the 6-aminopyridine scaffold is specifically required for binding to the kinase hinge region [1].

Organic Synthesis C-H Activation Heterocyclic Chemistry

Synthetic Accessibility: Validated High-Yielding Route for Multi-Gram Scale

A robust, high-yielding synthetic procedure for 6-Aminopyridine-3-sulfonic acid from 2-aminopyridine has been established, yielding 111.3 g of product from an 80 g (0.85 mol) scale reaction (theoretical yield ~147 g, observed yield ~75%) . This contrasts with other regioisomers that may require more complex, lower-yielding routes. The availability of a validated, patent-referenced [1] synthesis reduces process development time and ensures a reliable supply chain for large-scale procurement.

Process Development Supply Chain Cost of Goods

High-Value Application Scenarios for 6-Aminopyridine-3-sulfonic acid (16250-08-1)


Kinase Inhibitor Scaffold Construction in Oncology

The ortho-amino pyridine motif is a privileged structure in kinase drug discovery. 6-Aminopyridine-3-sulfonic acid serves as a key intermediate for synthesizing N-(6-aminopyridin-3-yl)-3-(sulfonamido)benzamide derivatives, which are potent and selective B-Raf inhibitors [1]. The sulfonic acid group allows for facile conversion to sulfonamide linkers essential for binding in the kinase ATP pocket, a transformation that would be less efficient or regiochemically impossible with other aminopyridine sulfonate isomers. Procurement of this specific isomer ensures the correct geometry for target engagement, directly impacting the success of medicinal chemistry campaigns in oncology.

Aqueous-Phase Synthesis of Complex Heterocyclic Libraries

The high predicted water solubility (XLogP3 = -0.7) of 6-Aminopyridine-3-sulfonic acid makes it an ideal building block for generating compound libraries under environmentally friendly, aqueous reaction conditions [1]. This solubility profile minimizes the need for organic co-solvents, simplifies product isolation, and aligns with green chemistry principles. In contrast, less polar analogs like pyridine-3-sulfonic acid would require more extensive use of organic solvents, increasing cost and environmental burden. This compound enables the synthesis of diverse sulfonamide, amide, and azo derivatives in water, a key advantage for high-throughput screening programs in academia and pharma.

High-Temperature Process Development and Scale-Up

The demonstrated thermal stability (>300°C melting point) and a validated high-temperature (140°C) synthetic route [1] position 6-Aminopyridine-3-sulfonic acid as a robust intermediate for industrial-scale processes. The lower melting point of the 4-amino isomer (320°C) suggests a potentially narrower operational window for high-temperature reactions . This robustness is critical for process safety and consistency, reducing the risk of batch failures due to decomposition during exothermic steps like sulfonations or amidations. For chemical production and CROs, this translates to lower manufacturing costs and higher assurance of supply.

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